3387-41-5 (Anhyd.)

Description

BenchChem offers high-quality 3387-41-5 (Anhyd.) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3387-41-5 (Anhyd.) including the price, delivery time, and more detailed information at info@benchchem.com.

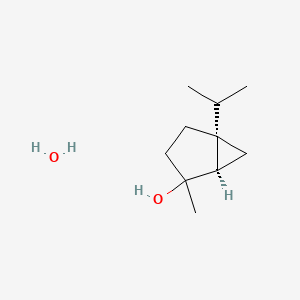

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;hydrate |

InChI |

InChI=1S/C10H18O.H2O/c1-7(2)10-5-4-9(3,11)8(10)6-10;/h7-8,11H,4-6H2,1-3H3;1H2/t8-,9?,10-;/m0./s1 |

InChI Key |

PILXJZCIDZQCRA-AWNRZOSWSA-N |

Isomeric SMILES |

CC(C)[C@@]12CCC([C@@H]1C2)(C)O.O |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O.O |

Origin of Product |

United States |

Natural Abundance and Advanced Isolation Methodologies of Sabinene

Sabinene (B1680474) is biosynthesized in plants from geranyl pyrophosphate (GPP) through a cyclization reaction catalyzed by the enzyme sabinene synthase. wikipedia.org It is found in a wide array of plant species, where its concentration can vary significantly based on geography, climate, and the specific part of the plant. researchgate.netmdpi.com

The compound is a notable component in the essential oils of carrot seed, Holm Oak (Quercus ilex), and Norway Spruce (Picea abies). wikipedia.orgweedmaps.com It also contributes to the spicy flavor of black pepper and is found in tea tree oil, nutmeg, and various herbs. wikipedia.orgweedmaps.com Research has documented its presence in diverse plant families. For instance, studies on Artemisia absinthium (wormwood) from different European locations showed sabinene concentrations ranging from 0.9% to 30.1%. researchgate.net The essential oil of tarragon (Artemisia dracunculus) grown in Poland was found to contain approximately 20.9% sabinene. bibliotekanauki.pl Furthermore, it is a major constituent in certain Ferula species, with concentrations reaching up to 28.3% in Ferula akitsckensis. nih.gov

Below is a data table summarizing the natural abundance of Sabinene in various plant sources as reported in scientific literature.

Table 1: Natural Abundance of Sabinene in Various Plant Essential Oils

| Plant Species | Common Name | Plant Part | Sabinene Concentration (%) | Reference(s) |

|---|---|---|---|---|

| Artemisia absinthium | Wormwood | Aerial parts | 0.9 - 30.1 | researchgate.net |

| Artemisia dracunculus | Tarragon | Herb | 20.9 | bibliotekanauki.pl |

| Ferula akitsckensis | - | - | 0 - 28.3 | nih.gov |

| Ferula ovina | - | - | 0.1 - 20.5 | nih.gov |

| Haplophyllum robustum | - | Aerial parts | 28.9 - 31.5 | ijabbr.com |

| Origanum vulgare ssp. vulgare | Oregano | Aerial parts | 14.0 | mdpi.com |

| Origanum majorana | Marjoram | - | Not specified, but present | ebi.ac.ukmdpi.com |

| Thuja plicata | Western Red Cedar | Foliage and Bark | Second most abundant monoterpene after α-thujone | oup.com |

| Polyalthia jucunda | - | Stem | 30.9 | ebi.ac.uk |

| Laurus nobilis | Bay Laurel | - | Present | wikipedia.orgebi.ac.uk |

| Daucus carota | Carrot | Seed | Major constituent | wikipedia.orgweedmaps.com |

The extraction of sabinene, as part of an essential oil, is traditionally achieved through methods like hydrodistillation and steam distillation. mdpi.comijabbr.com These conventional techniques involve heating the plant material with water to vaporize the volatile compounds, which are then condensed and collected. mdpi.com

In recent years, advanced isolation methodologies have been developed to improve efficiency, yield, and environmental friendliness. These include:

Microwave-Assisted Hydrodistillation (MAHD): This technique uses microwave energy to heat the water and plant material, leading to a significantly faster extraction process compared to conventional hydrodistillation. ijabbr.com

Solvent-Free Microwave Extraction (SFME): A green extraction method that also utilizes microwaves but without the addition of any solvent or water, directly extracting the essential oil from the plant matrix. ijabbr.com A study comparing HD, MAHD, and SFME for Haplophyllum robustum oil found that the microwave techniques offered similar yields in much shorter times. ijabbr.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. mdpi.com By manipulating pressure and temperature, the solvent properties of CO₂ can be fine-tuned to selectively extract specific compounds. Research on oregano has shown that SFE with CO₂ can yield extracts with a different chemical profile compared to hydrodistillation; for example, one study found cis-sabinene hydrate (B1144303) was the major compound in the SFE extract, while terpinen-4-ol was dominant in the hydrodistilled oil. mdpi.com

These advanced methods offer substantial advantages by reducing extraction times, lowering energy consumption, and eliminating the use of organic solvents. mdpi.comijabbr.com

Principles of Enantiomeric Isolation and Enrichment of Sabinene

Sabinene (B1680474) is a chiral molecule and exists in two non-superimposable mirror-image forms, or enantiomers: (+)-sabinene and (-)-sabinene (B131225). wikipedia.orgtandfonline.com The specific enantiomeric ratio found in a plant's essential oil can vary and is often characteristic of the species, its geographical origin, and the specific biosynthetic pathways involved. ucpress.eduscielo.br This enantiomeric distribution is a critical parameter for the quality assessment and authenticity verification of essential oils. scielo.br

The primary analytical technique for the separation and quantification of sabinene enantiomers is enantioselective gas chromatography (es-GC) , often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). tandfonline.comjmaterenvironsci.com The principle of this method relies on the use of a chiral stationary phase within the GC column. This chiral environment interacts differently with each enantiomer, causing one to travel through the column faster than the other, resulting in their separation and allowing for individual quantification. copernicus.org Modified cyclodextrins, such as in HP-Chiral-20B or CycloSil-B columns, are commonly used as chiral stationary phases for this purpose. jmaterenvironsci.comscielo.brresearchgate.net

In the analysis of complex essential oils, other compounds may co-elute with sabinene, interfering with the chiral separation. To overcome this, more sophisticated techniques are employed:

Multidimensional Gas Chromatography (MDGC): This approach uses two or more GC columns in series. The first column performs a preliminary separation, and specific fractions (e.g., the one containing sabinene) are then transferred ("heart-cut") to a second, chiral column for the enantiomeric separation. scielo.br

High-Performance Liquid Chromatography (HPLC) Pre-fractionation: In some cases, the essential oil is first fractionated using HPLC. The fraction containing the target compounds is collected and then analyzed by chiral GC-MS. This was used to resolve co-eluting components like β-phellandrene and 1,8-cineole from sabinene in the analysis of Eucalyptus oils. scielo.br

Research has revealed a wide variation in the enantiomeric distribution of sabinene across different plant species.

Table 2: Enantiomeric Distribution of Sabinene in Various Essential Oils

| Plant Species | Predominant Enantiomer | Enantiomeric Excess (e.e.) % | Reference(s) |

|---|---|---|---|

| Lepechinia betonicifolia | (+)-Sabinene | >87 | tandfonline.com |

| Juniperus communis | (+)-Sabinene | Dominant | researchgate.net |

| Origanum majorana | (+)-Sabinene | - | mdpi.com |

| Citrus deliciosa (Mandarin) | (+)-Sabinene | Prevalent | scielo.br |

| Diplosthephium juniperinum | (-)-Sabinene | 47.84 | mdpi.com |

| Juniperus oxycedrus | (-)-Sabinene | 1.88 (calculated from 50.94% abundance) | jmaterenvironsci.com |

As shown in the table, some species like Lepechinia betonicifolia and Juniperus communis predominantly produce (+)-sabinene. tandfonline.comresearchgate.net In contrast, other plants such as Diplosthephium juniperinum and Juniperus oxycedrus show a prevalence of (-)-sabinene. jmaterenvironsci.commdpi.com This natural variability underscores the importance of enantioselective analysis in the study of natural products.

Synthetic and Biosynthetic Pathways of Sabinene

Chemical Synthesis Strategies for Sabinene (B1680474)

The total synthesis of sabinene and its derivatives has been a subject of interest due to the compound's unique structure and its presence in various essential oils.

Total Synthesis Approaches and Methodological Refinements

Historically, synthetic approaches to bicyclo[3.1.0]hexane compounds like sabinene were limited, with many methods relying on the conversion of one naturally occurring compound to another. googleapis.com For instance, early work demonstrated the synthesis of cis- and trans-sabinene hydrates from naturally sourced sabinene. googleapis.com

A complete total synthesis of dl-trans-sabinene hydrate (B1144303) was later developed, highlighting a significant advancement in the field. acs.orgsci-hub.se This demonstrated the feasibility of constructing the complex bicyclo[3.1.0]hexane skeleton from simpler, non-terpenoid starting materials. googleapis.com One such process utilized 2-methyl-3,6-heptanedione as a starting reactant to produce the desired bicyclic compounds. googleapis.com Methodological refinements have focused on improving the efficiency and selectivity of these synthetic routes.

Stereoselective Synthesis of Sabinene Enantiomers

The development of methods for the asymmetric synthesis of sabinene and its derivatives is crucial for studying the biological activities of individual stereoisomers. One approach involves the synthesis of 4-thujanol (B106190) (sabinene hydrate) stereoisomers starting from commercially available sabinene. diva-portal.org For example, (−)-sabinene can be subjected to a mild permanganate (B83412) oxidation to yield sabinenediol, which is then cleaved to produce sabina ketone. diva-portal.org The reaction of this ketone with an organometallic reagent like methyl lithium (MeLi) proceeds with stereoselectivity, preferentially forming the cis-diastereomer of 4-thujanol. diva-portal.org

By starting with sabinene of a known enantiomeric excess, a mixture of all four 4-thujanol stereoisomers can be produced in a predictable ratio. diva-portal.org For example, starting with (−)-sabinene with 86% enantiomeric excess, a mixture of (+)-trans-(1R,4S)-4-thujanol, (−)-trans-(1S,4R)-4-thujanol, (+)-cis-(1R,4R)-4-thujanol, and (−)-cis-(1S,4S)-4-thujanol was obtained in a 1:9:4:86 ratio. diva-portal.org Such syntheses are vital for obtaining pure compounds for biological testing and for the precise identification of stereoisomers in natural extracts. diva-portal.orgresearchgate.net

Green Chemistry Considerations in Sabinene Chemical Synthesis

In line with the principles of sustainable chemistry, there is growing interest in using biomass-derived solvents and reagents. Sabinene itself, being a natural product derivable from biomass, has been explored as a green solvent for organic synthesis. mdpi.comnih.govresearchgate.netresearchgate.netpreprints.org It is considered a renewable alternative to petroleum-based solvents and can often be recycled by distillation. mdpi.comnih.gov Research has demonstrated that sabinene can be effectively used as a solvent in the synthesis of heterocyclic compounds, sometimes offering comparable or better yields than conventional solvents. mdpi.comresearchgate.net Furthermore, sabinene has been identified as a potential starting material for the production of advanced biofuels, further enhancing its profile as a valuable green chemical. mdpi.compreprints.org

Biosynthesis of Sabinene in Plants

In nature, sabinene is produced through complex enzymatic pathways within various plant species, including juniper, marjoram, and Norway spruce. wikipedia.orgmdpi.com

Enzymatic Pathways from Geranyl Pyrophosphate (GPP)

The biosynthesis of sabinene begins with geranyl pyrophosphate (GPP), a central precursor in monoterpenoid synthesis. wikipedia.org GPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized via the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. wikipedia.org

The conversion of GPP to sabinene is catalyzed by the enzyme sabinene synthase (SabS). wikipedia.org The reaction mechanism is a complex polycyclization process. It is proposed to begin with the enzyme-catalyzed ionization of GPP, which then isomerizes to form an enzyme-bound (3R)-linalyl pyrophosphate intermediate. wikipedia.orgosti.gov Further ionization and a series of cyclization steps, involving the formation of a terpinen-4-yl cation intermediate, lead to the final bicyclic structure of sabinene. wikipedia.orgnih.gov In some organisms, the pathway can also lead to the formation of sabinene hydrates directly from GPP without free sabinene as an intermediate. osti.govcapes.gov.br This reaction involves the capture of the final carbocation by a water molecule. osti.govcapes.gov.br

Characterization and Engineering of Sabinene Synthase (SabS)

Sabinene synthase (SabS) is a type of monoterpene cyclase that has been isolated and characterized from various plant sources, including sweet marjoram (Origanum majorana), rough lemon (Citrus jambhiri), and Sitka spruce (Picea sitchensis). osti.govnih.govnih.gov These enzymes typically require a divalent metal ion, such as Mg²⁺ or Mn²⁺, for their catalytic activity and have optimal function at a neutral pH. capes.gov.brnih.gov For example, the sabinene synthase from sweet marjoram has an apparent molecular weight of approximately 56,000 and a pH optimum near 7.0. capes.gov.br

The product specificity of these synthases is determined by subtle differences in their active site architecture. Researchers have successfully engineered these enzymes to alter their product profiles. For instance, site-directed mutagenesis has been used to identify key amino acid residues that control the cyclization cascade. A single amino acid substitution in a 1,8-cineole synthase from Salvia fruticosa was able to convert it into a sabinene synthase. scispace.com Similarly, a single mutation (F482A) in a pinene synthase from Paeonia lactiflora effectively transformed it into a sabinene synthase, with sabinene accounting for approximately 90.8% of the product. plazi.org In another study, the G458A substitution in the sabinene synthase from Western red cedar (Thuja plicata) converted it into a high-activity α-pinene synthase. acs.org These engineering efforts not only illuminate the structure-function relationships of terpene synthases but also open avenues for the microbial production of sabinene and other valuable monoterpenes. d-nb.info

Table of Kinetic Parameters for Various Terpene Synthases

| Enzyme | Source Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Product(s) |

|---|---|---|---|---|---|

| Sabinene Synthase (Mutant) | Salvia pomifera | GPP | 14.4 | 0.02 | Sabinene, β-pinene, etc. scispace.com |

| Sabinene Synthase (Mutant) | Salvia pomifera | FPP | 31.0 | 0.004 | β-bisabolene, etc. scispace.com |

| (+)-Sabinene 3-hydroxylase (CYP750B1) | Thuja plicata | (+)-Sabinene | 110 | N/A | (+)-trans-sabin-3-ol nih.gov |

| Sesquiterpene Synthase (PbSTS1) | Piper betle L. | FPP | 32.57 | 6.4 | Germacrene D scisoc.or.th |

This table presents kinetic data for several terpene synthases to provide context for enzyme efficiency and substrate affinity. Note that kcat values were sometimes reported in different units (e.g., min⁻¹) and have been converted for consistency where possible.

Table of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Sabinene | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | C₁₀H₁₆ |

| Sabinene Hydrate | 1-(Propan-2-yl)-4-methylbicyclo[3.1.0]hexan-4-ol | C₁₀H₁₈O |

| Geranyl Pyrophosphate (GPP) | (2E)-3,7-Dimethylocta-2,6-dien-1-yl diphosphate (B83284) | C₁₀H₂₀O₇P₂ |

| Isopentenyl Pyrophosphate (IPP) | 3-Methylbut-3-en-1-yl diphosphate | C₅H₁₂O₇P₂ |

| Dimethylallyl Pyrophosphate (DMAPP) | 3-Methylbut-2-en-1-yl diphosphate | C₅H₁₂O₇P₂ |

| Linalyl Pyrophosphate | 3,7-Dimethylocta-1,6-dien-3-yl diphosphate | C₁₀H₂₀O₇P₂ |

| 1,8-Cineole | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane | C₁₀H₁₈O |

| α-Pinene | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | C₁₀H₁₆ |

| β-Pinene | (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane | C₁₀H₁₆ |

| Sabina Ketone | 1-(Propan-2-yl)bicyclo[3.1.0]hexan-3-one | C₉H₁₄O |

| Farnesyl Pyrophosphate (FPP) | (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphosphate | C₁₅H₂₈O₇P₂ |

Metabolic Engineering for Enhanced Sabinene Production

The industrial production of sabinene is gaining interest due to its potential applications as a precursor for advanced biofuels, as well as its use in the flavor and fragrance industries. greencarcongress.comnih.gov However, extracting sabinene from plants is often inefficient due to low concentrations. greencarcongress.com Consequently, metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a promising and sustainable alternative for sabinene production. greencarcongress.comnih.gov

Researchers have successfully engineered both E. coli and S. cerevisiae to produce sabinene by introducing heterologous biosynthetic pathways. nih.govebi.ac.uk A key strategy involves the integration of genes for geranyl diphosphate (GPP) synthase and sabinene synthase into the microbial host. ebi.ac.uk These enzymes are crucial for converting primary metabolites into sabinene. wikipedia.org

In E. coli, studies have demonstrated significant sabinene production by assembling a biosynthetic pathway that utilizes either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway. greencarcongress.comebi.ac.uk Optimization of culture conditions and the fermentation process has led to substantial increases in sabinene titers. For instance, one study reported a maximum titer of 82.18 mg/L in shake-flask cultures, which was further increased to 2.65 g/L through fed-batch fermentation. greencarcongress.comnih.gov This work represented the first instance of microbial synthesis of sabinene from a renewable carbon source. nih.gov

In the yeast Saccharomyces cerevisiae, a primary challenge is the limited availability of the precursor GPP, as the native FPP synthase (Erg20) predominantly produces farnesyl pyrophosphate (FPP). oup.com To overcome this, researchers have engineered the Erg20 enzyme. Mutations such as K197E or the double mutant F96W/N127W (Erg20WW) have been shown to increase the GPP pool, leading to enhanced sabinene production. oup.comresearchgate.net For example, the Erg20WW double mutant led to a 10.4-fold increase in sabinene production. oup.com

Another effective strategy has been the creation of fusion proteins. By fusing a mutated Erg20 with sabinene synthase, the efficiency of the sequential reactions is improved. oup.com The fusion of Erg20WW with sabinene synthase from Salvia pomifera resulted in a remarkable 340-fold increase in sabinene production in a yeast strain overexpressing a key enzyme in the MVA pathway. oup.com

These metabolic engineering approaches highlight the potential to develop commercially viable microbial platforms for the sustainable production of sabinene.

Table 1: Engineered Microorganisms for Sabinene Production

| Microorganism | Engineering Strategy | Precursor Pathway | Key Genes/Mutations | Reported Titer |

|---|---|---|---|---|

| Escherichia coli | Heterologous pathway expression and process optimization. greencarcongress.comnih.gov | MEP or MVA | GPP synthase, Sabinene synthase. greencarcongress.comebi.ac.uk | 2.65 g/L (fed-batch). greencarcongress.comnih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| Sabinene |

| Geranyl Diphosphate (GPP) |

| Farnesyl Pyrophosphate (FPP) |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geraniol |

| Linalool |

| Citronellol |

| α-Thujene |

| (+)-cis-Sabinol |

| (+)-trans-Sabinol |

| (+)-Sabinone |

| α-Thujone |

| β-Thujone |

| Germacrene A |

| Isoprene |

| Carvone (B1668592) |

| β-Myrcene |

| Acetyl-CoA |

| HMG-CoA |

| Mevalonate |

| 1-deoxy-d-xylulose 5-phosphate |

| 2-C-methyl-d-erythritol-4-phosphate |

| 4-(cytidine-5′-diphospho)-2-C-methyl-d-erythritol |

| 2-phospho-4-(c ytidine-5′-di-phospho)-2-C-methyl-d-erythritol |

| 2-C-methyl-d-erythritol 2,4-cyclodiphosphate |

| 4-hydroxy-3-methylbut-2-enyl diphosphate |

| Geranyl acetate |

Chemical Reactivity and Derivatization of Sabinene

Mechanistic Investigations of Sabinene (B1680474) Reactions

Understanding the mechanisms behind sabinene's reactions is crucial for controlling the outcomes of its transformations and for designing new synthetic pathways.

The exocyclic double bond in sabinene is an electron-rich center, making it prone to attack by electrophiles. savemyexams.com In electrophilic addition reactions, the double bond is broken, and two new single bonds are formed. For example, the reaction of sabinene with an electrophile (E+) leads to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile (Nu-) to yield the final addition product. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, with the more stable carbocation being formed preferentially. savemyexams.com

In the presence of certain catalysts, sabinene can also undergo cycloaddition reactions. These reactions involve the formation of a new ring from the interaction of the double bond with another unsaturated molecule.

The oxidation of sabinene can proceed through various pathways, depending on the oxidizing agent and reaction conditions. A significant pathway involves the reaction with hydroxyl radicals (OH), a key process in atmospheric chemistry. copernicus.org This reaction can occur via two main routes: OH addition to the exocyclic double bond or hydrogen abstraction. copernicus.orgsci-hub.se Quantum chemical calculations have shown that OH addition is the dominant pathway. copernicus.orgsci-hub.se This addition can occur at either carbon of the double bond, leading to different radical intermediates which can undergo further reactions, including ring-opening of the strained cyclopropane (B1198618) ring. copernicus.orgsci-hub.se

Ozonolysis, another important oxidation reaction, involves the cleavage of the double bond by ozone. researchgate.netresearchgate.net This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. researchgate.netresearchgate.net In the case of sabinene, ozonolysis can yield sabinaketone and formaldehyde (B43269), along with other products. copernicus.orgcopernicus.org

Reduction of the double bond in sabinene can be achieved using standard hydrogenation methods, such as catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., platinum, palladium). This reaction saturates the double bond, yielding the corresponding saturated bicyclo[3.1.0]hexane derivative.

Table 1: Key Products from Sabinene Oxidation

| Oxidant | Major Products | Reference |

|---|---|---|

| Hydroxyl Radical (OH) | Sabinaketone, Formaldehyde, Acetone (B3395972) | researchgate.netcopernicus.org |

| Ozone (O₃) | Sabinaketone, Formaldehyde, Criegee Intermediates | copernicus.orgcopernicus.org |

The strained ring system of sabinene makes it susceptible to rearrangement reactions, often catalyzed by acids or metals. researchgate.net These reactions can lead to the formation of various other monoterpenes. For instance, under acidic conditions, sabinene can isomerize to form terpinen-4-ol and other terpinene isomers. uni-stuttgart.de These rearrangements typically proceed through carbocationic intermediates, where the strain of the bicyclo[3.1.0]hexane system is relieved by ring-opening or rearrangement of the carbon skeleton.

Sabinene as a Precursor in Organic Synthesis

The unique structure and reactivity of sabinene make it a valuable starting material for the synthesis of a variety of complex molecules, particularly other bicyclic monoterpenoid analogs.

Sabinene serves as a chiral pool precursor for the enantioselective synthesis of other complex natural products. researchgate.net Its defined stereochemistry can be transferred to the target molecules, which is a significant advantage in asymmetric synthesis. For example, the photochemical addition of thioacetic acid to (-)-sabinene (B131225) leads to the formation of bicyclic thioacetates, which can be further converted to the corresponding thiols. mdpi.com This reaction demonstrates how the bicyclic framework of sabinene can be retained while introducing new functional groups.

The bicyclo[3.1.0]hexane ring system, which is the core structure of sabinene, is a key feature in several natural products. chegg.comchegg.com Synthetic methods have been developed to functionalize this ring system, often starting from precursors that can generate the bicyclic structure. A general strategy for preparing functionalized bicyclo[3.1.0]hexanes involves an intramolecular cyclopropanation reaction mediated by a carbene. nih.gov This approach allows for the diastereoselective introduction of various substituents onto the cyclopropane ring. nih.gov While not starting from sabinene itself, these methods highlight the importance and synthetic accessibility of the bicyclo[3.1.0]hexane scaffold.

Catalytic Transformations Involving Sabinene

The unique strained bicyclo[3.1.0]hexane structure of sabinene makes it a versatile substrate for various catalytic transformations. Acid catalysis, in particular, has been shown to be effective in rearranging its carbon skeleton. For instance, acid-catalyzed ring-opening reactions can convert bicyclic monoterpenes like sabinene into monocyclic p-menthadienes. researchgate.net This process typically involves the use of mineral acids, such as aqueous sulfuric acid, under heated conditions to promote the isomerization. researchgate.net

Another significant area of catalytic transformation is the use of N-heterocyclic carbenes (NHCs) as nucleophilic catalysts. While direct catalytic reactions on the sabinene molecule are a subject of ongoing research, NHC catalysis has been instrumental in the synthesis of sabinene derivatives. A notable example is the synthesis of (±)-trans-sabinene hydrate (B1144303). researchgate.net This synthesis employs the intermolecular Stetter reaction, where an aldehyde and a Michael acceptor are coupled in the presence of an NHC catalyst to form a 1,4-dicarbonyl compound, a key intermediate that can be further elaborated to the sabinene skeleton. researchgate.netnih.gov

Enzymes can also serve as catalysts for the transformation of sabinene. The squalene-hopene cyclase (AacSHC) from Alicyclobacillus acidocaldarius, typically involved in triterpene cyclization, has been shown to catalyze the isomerization of monoterpenes, including sabinene. uni-stuttgart.de This promiscuous catalytic activity opens a pathway for converting sabinene into other valuable monoterpenes through a Brønsted-acid-catalyzed mechanism within the enzyme's active site. uni-stuttgart.de

Biotransformation Studies of Sabinene

Biotransformation, which utilizes whole microbial cells or isolated enzymes, presents a powerful and environmentally benign approach to modify complex natural products like sabinene. researchgate.netnmb-journal.comreseaprojournals.com These "green chemistry" methods are prized for their high regio- and stereoselectivity, operating under mild conditions to produce compounds that can often be labeled as "natural". researchgate.netreseaprojournals.com

Microbial and Enzymatic Conversions

Microorganisms from various environments have demonstrated the ability to metabolize sabinene. Studies using anaerobic sewage sludge have shown that sabinene can be quantitatively transformed into p-cymene. oup.com In initial cultures, the biotransformation proceeds through γ-terpinene as an intermediate, indicating a rearrangement of the sabinene structure to a menthadiene before aromatization. oup.com

Endophytic fungi, which reside within plant tissues, are a particularly rich source of biocatalysts for terpene modification. conicet.gov.ar Fungal strains isolated from Eupatorium buniifolium, including Fusarium solani Eb01, Alternaria alternata Eb03, and Neofusicoccum sp. Eb04, have been identified as capable of biotransforming sabinene. conicet.gov.arfrontiersin.org Similarly, the enzyme squalene-hopene cyclase (AacSHC) and its engineered variants have been successfully used to isomerize sabinene, demonstrating the potential of isolated enzymes in its conversion. uni-stuttgart.de In some cases, microbial biotransformation can also lead to the production of sabinene from other precursors. For example, the fungus Penicillium sp. has been observed to convert menthol (B31143) into a mixture of monoterpenes, including a small percentage of sabinene. researchgate.net

Table 1: Examples of Microbial and Enzymatic Conversions of Sabinene

| Biocatalyst | Substrate | Key Products | Source |

|---|---|---|---|

| Anaerobic Sewage Sludge | Sabinene | p-Cymene, γ-Terpinene | oup.com |

| Fusarium solani Eb01 | Sabinene | Transformed Products | conicet.gov.ar |

| Alternaria alternata Eb03 | Sabinene | Transformed Products | conicet.gov.ar |

| Neofusicoccum sp. Eb04 | Sabinene | Transformed Products | conicet.gov.ar |

| Squalene-Hopene Cyclase (AacSHC) | Sabinene | Isomerized Monoterpenes | uni-stuttgart.de |

Diversification of Sabinene Derivatives via Biocatalysis

Biocatalysis is a key technology for the late-stage diversification of natural products, creating novel derivatives with potentially enhanced properties. nih.govfrontiersin.org This approach is particularly valuable for generating structural analogs that are difficult to obtain through traditional chemical synthesis. nih.gov

The use of endophytic fungi is a prime example of how biocatalysis can diversify sabinene-containing essential oils. By treating the essential oil of Eupatorium buniifolium with fungal strains, researchers can increase the chemical complexity and generate new oxygenated derivatives from the primary hydrocarbon monoterpenes like sabinene. conicet.gov.ar

Protein engineering offers a more targeted approach to diversifying sabinene derivatives. By creating mutant versions of enzymes like AacSHC, it is possible to control the reaction pathway and product selectivity. uni-stuttgart.de Specific variants of AacSHC have been identified that can steer the isomerization of sabinene towards different, and sometimes novel, monoterpene products. This tailored biocatalysis allows for the production of specific isomers that may not be readily available from other sources. uni-stuttgart.de The combination of nature's vast microbial diversity with modern protein engineering techniques provides a powerful toolkit for transforming sabinene into a wide array of valuable chemical entities. nih.gov

Table 2: Engineered AacSHC Variants for Sabinene Isomerization

| Enzyme Variant | Suggested Use | Source |

|---|---|---|

| V448F | Identification of specific sabinene-derived products (P1, P8, P9) | uni-stuttgart.de |

| G600F | Identification of specific sabinene-derived products (P5, P10) | uni-stuttgart.de |

| L36W | Identification of a specific sabinene-derived product (P7) | uni-stuttgart.de |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| Sabinene | 3387-41-5 |

| (±)-trans-Sabinene hydrate | 15537-13-0 |

| p-Cymene | 99-87-6 |

| γ-Terpinene | 99-85-4 |

| α-Pinene | 80-56-8 |

| Menthol | 2216-51-5 |

Advanced Spectroscopic and Analytical Characterization Methodologies for Sabinene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of sabinene (B1680474), providing precise information about its carbon-hydrogen framework.

Advanced ¹H and ¹³C NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of sabinene. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity, and coupling constants, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms. nih.govnih.gov

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, which is often challenging from 1D spectra alone. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the molecule. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon-proton pairs. columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for piecing together the molecular skeleton by connecting different spin systems identified in COSY and assigning quaternary carbons that lack directly attached protons. nih.govscience.gov

The combined application of COSY, HSQC, and HMBC allows for the definitive structural elucidation of sabinene and its isomers in complex mixtures, such as essential oils. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for Sabinene (CDCl₃) (Note: Chemical shifts (δ) are reported in ppm. Data compiled from multiple sources. Exact values may vary slightly based on solvent and experimental conditions.)

| Atom Number | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| 1 | 42.0 | 1.55 | m |

| 2 | 30.5 | 1.80, 2.05 | m |

| 3 | 21.7 | 1.95, 2.15 | m |

| 4 | 152.9 | - | - |

| 5 | 37.5 | 0.70, 0.75 | m |

| 6 | 33.4 | 0.65, 0.80 | m |

| 7 | 28.0 | 1.65 | sept |

| 8 | 20.4 | 0.90 | d |

| 9 | 20.2 | 0.92 | d |

Chiral NMR for Enantiomeric Excess Determination

Sabinene possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers ((+)-sabinene and (-)-sabinene). nih.govresearchgate.net Determining the enantiomeric composition is critical in fields such as flavor chemistry and pheromone research. While chiral Gas Chromatography is more common for this purpose, chiral NMR spectroscopy offers a viable alternative. nih.govresearchgate.net This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govrsc.org These agents react with or form complexes with the enantiomers of the analyte, creating diastereomeric species that can be distinguished by NMR, as they will exhibit different chemical shifts. nih.gov The relative integration of the distinct signals for each diastereomer in the NMR spectrum allows for the calculation of the enantiomeric excess (ee).

Mass Spectrometry (MS) for Molar Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight of sabinene and to analyze its structure through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of volatile compounds like sabinene, especially within complex mixtures such as essential oils. researchgate.netmdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column (GC). tsijournals.com Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. nih.gov The resulting mass spectrum serves as a chemical fingerprint. Sabinene can be identified by comparing its retention time and mass spectrum with those of a known standard or by matching its spectrum against established libraries like NIST. researchgate.netnih.gov GC-MS allows for the qualitative and quantitative analysis of sabinene in various plant extracts. scholarsresearchlibrary.combanglajol.info

Table 2: Examples of Sabinene Detection in Plant Essential Oils by GC-MS

| Plant Source | Relative Percentage of Sabinene | Other Major Components | Reference(s) |

|---|---|---|---|

| Zingiber purpureum (Leaf) | 14.99% | β-pinene, Caryophyllene oxide, Caryophyllene | banglajol.info |

| Citrus aurantium (Leaf) | 16.65% | Eucalyptol, β-Linalool, α-Terpineol | scholarsresearchlibrary.com |

| Ocotea bofo (Floral Calyces) | 10.4% | Estragole, α-phellandrene | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), typically to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental composition of sabinene (C₁₀H₁₆, exact mass: 136.1252). massbank.eu This capability is crucial for distinguishing sabinene from other isomeric compounds that have the same nominal mass but different elemental formulas, thereby confirming its molecular formula without ambiguity. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis that involves multiple stages of mass analysis. uab.eduacs.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of sabinene, [M+H]⁺ at m/z 137) is selected in the first mass analyzer. ekb.eg This ion is then subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. uab.edu The fragmentation pattern provides detailed structural information. For sabinene, characteristic neutral losses and fragment ions help to confirm the bicyclic thujane (B1196268) structure. The analysis of these fragmentation pathways is essential for distinguishing it from other monoterpene isomers. ekb.egresearchgate.net

Table 3: Characteristic Mass Fragments of Sabinene from Electron Impact (EI) GC-MS (Note: Data compiled from library spectra. Relative intensity can vary.)

| m/z (mass-to-charge ratio) | Putative Fragment Identity/Neutral Loss |

|---|---|

| 136 | Molecular Ion [M]⁺ |

| 121 | [M - CH₃]⁺ |

| 93 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups of Sabinene by probing its vibrational modes. These methods are non-destructive and offer significant advantages for the analysis of complex mixtures like essential oils. uwu.ac.lk

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly effective for analyzing the non-polar bonds of the Sabinene backbone. uwu.ac.lk Studies have identified several characteristic Raman bands for Sabinene. An intense signal observed in the range of 1643-1657 cm⁻¹ is attributed to the C=C stretching mode of the exocyclic methylene (B1212753) group. uwu.ac.lkmdpi.com Other significant bands appear at 1446 cm⁻¹ and 1414-1415 cm⁻¹, which are assigned to CH₃/CH₂ bending modes. mdpi.com The unique bicyclic structure gives rise to specific ring deformation bands at 957 cm⁻¹ and 915 cm⁻¹. mdpi.com

Infrared spectroscopy complements Raman analysis by detecting the vibrations of polar functional groups. While detailed peer-reviewed analyses of Sabinene's IR spectrum are less common in the literature, reference spectra are available in databases. The NIST Chemistry WebBook, for instance, provides an evaluated vapor-phase IR spectrum from the Coblentz Society, which serves as a standard for identification. nist.gov Analysis of related compounds like cis- and trans-sabinene hydrate (B1144303) shows the absence of IR absorptions around 3080, 990, and 910 cm⁻¹, which are characteristic of terminal vinyl groups, confirming the bicyclic structure. acs.org

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1653 | C=C Stretching | mdpi.com |

| 1446 | CH₂/CH₃ Bending | mdpi.com |

| 1415 | CH₃/CH₂ Bending | mdpi.com |

| 957 | Ring Deformation | mdpi.com |

| 915 | Ring Deformation | mdpi.com |

| 652 | Ring Deformation | mdpi.com |

Chiral Chromatography for Enantiomeric Separation and Quantification

Sabinene exists as two enantiomers, (+)-Sabinene and (-)-Sabinene (B131225). The separation and quantification of these stereoisomers are critical for determining the authenticity and origin of essential oils, as the enantiomeric distribution can be a unique chemical fingerprint for a specific plant species. scielo.br Chiral gas chromatography (GC) is the primary technique employed for this purpose. gcms.cz

The separation is achieved by using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. gcms.czsigmaaldrich.com Cyclodextrins are chiral macromolecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. gcms.cz

Detailed research findings have demonstrated the successful separation of Sabinene enantiomers using various cyclodextrin-based columns:

HP chiral-20B: A column internally coated with 20% β-cyclodextrin in 35% phenyl methyl polysiloxane has been used to separate the enantiomers of Sabinene in essential oils from Juniperus species. jmaterenvironsci.comresearchgate.net

Rt-βDEXsm: This column is noted as being optimal for analyzing citrus oils, providing clear enantiomeric separation for Sabinene. gcms.cz

Multidimensional Gas Chromatography (MDGC): For highly complex samples like mandarin oil, multidimensional GC systems have been employed. These systems use a pre-column to isolate specific fractions containing the target analytes before transferring them to a second chiral column for enantioselective analysis. dss.go.th This technique successfully resolved the enantiomers of β-pinene and Sabinene, which can sometimes overlap. dss.go.th

Studies on various essential oils have revealed diverse enantiomeric distributions. For instance, in some Juniperus oxycedrus oils, (-)-Sabinene is the dominant form, while in Citrus sinensis and other Juniperus species, (+)-Sabinene predominates. jmaterenvironsci.comresearchgate.netmdpi.com In some commercial citrus oils, Sabinene has been found in an almost racemic (1:1) mixture. scielo.br

| Chiral Stationary Phase/Column | Application/Matrix | Reference |

|---|---|---|

| HP chiral-20B (β-cyclodextrin derivative) | Essential oil of Juniperus oxycedrus | jmaterenvironsci.comresearchgate.net |

| Rt-βDEXsm (permethylated β-cyclodextrin) | Citrus oils (e.g., Lemon) | gcms.cz |

| MEGA-DEX DET Beta | Essential oil of Citrus x limonia | mdpi.com |

| Multidimensional GC-GC System | Mandarin essential oil | dss.go.th |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

As Sabinene is a liquid at room temperature, determining its solid-state structure through single-crystal X-ray diffraction is not directly applicable. However, X-ray crystallography has been instrumental in elucidating the three-dimensional structure of Sabinene when it is bound within the active site of specific proteins. These studies provide invaluable insight into the molecule's conformation and its interactions at a molecular level.

A key example is the crystal structure of (+)-sabinene synthase, the enzyme responsible for producing Sabinene in plants like the Western red cedar (Thuja plicata). ebi.ac.ukebi.ac.uk The crystallographic data, resolved to 2.32 Å, reveals the precise architecture of the enzyme's active site that guides the cyclization of the precursor molecule to form the highly strained bicyclic structure of Sabinene. ebi.ac.uk

Furthermore, the X-ray crystal structure of human cytochrome P450 2A6 in complex with Sabinene has been determined at a resolution of 2.61 Å. rcsb.org This research showed that Sabinene binds within the compact active site of the enzyme. rcsb.org The crystallographic model details the specific orientation of the Sabinene molecule relative to the heme group of the enzyme, providing a structural basis for understanding its metabolism. rcsb.org These protein-ligand crystallography studies are currently the only available source for understanding the solid-state conformation and non-covalent interactions of Sabinene.

Computational Chemistry and Theoretical Investigations of Sabinene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of sabinene (B1680474), particularly in the context of atmospheric chemistry. These calculations are based on solving the Schrödinger equation and provide detailed information about molecular orbitals and energy landscapes of chemical reactions. researchgate.netrsc.orgrsc.org The bicyclic structure of sabinene, featuring a strained three-membered ring and an exocyclic double bond, presents a unique case for theoretical study. copernicus.orgcopernicus.org

Density Functional Theory (DFT) has been widely employed to investigate the complex reaction mechanisms of sabinene, especially its oxidation by atmospheric radicals such as ozone (O₃) and hydroxyl (OH). copernicus.orgresearchgate.net These studies have successfully mapped out the potential energy surfaces for these reactions, identifying key intermediates and products.

Reaction with OH Radicals: Theoretical studies using DFT methods, such as B3LYP and M06-2X, have shown that the reaction of sabinene with the OH radical proceeds primarily through two pathways: OH addition to the exocyclic double bond and, to a lesser extent, hydrogen atom abstraction. copernicus.orgresearchgate.netacs.orgrsc.org Quantum chemical calculations predict that OH addition is the dominant pathway, accounting for approximately 92-96% of the reaction, while H-abstraction accounts for only 4-8%. copernicus.orgacs.org

The addition of the OH radical to the carbon atoms of the double bond leads to the formation of radical adducts. acs.org Subsequent reactions of these adducts lead to the formation of stable products. DFT calculations have been crucial in explaining the formation of primary products like sabinaketone, formaldehyde (B43269), and acetone (B3395972), which have been observed in experimental studies. researchgate.netresearchgate.net For instance, one study used the DFT-B3LYP/6-31G(d,p) method to show that sabinaketone and formaldehyde are major products of the OH addition pathway, while acetone formation can be attributed to the H-atom abstraction channel. researchgate.net

Ozonolysis Reaction: The mechanism of sabinene ozonolysis has been extensively studied using DFT. researchgate.net The reaction follows the Criegee mechanism, beginning with the formation of a primary ozonide (POZ). researchgate.netresearchgate.net This unstable intermediate decomposes into a carbonyl compound (sabinaketone) and a Criegee intermediate (CI). copernicus.orgresearchgate.net DFT calculations at the M06-2X/6-311++G(2df,2p) level have helped to determine the branching ratios for different decomposition pathways. copernicus.orgcopernicus.org One theoretical study predicted that ozonolysis results in sabinaketone and formaldehyde oxide with a 17% yield, or formaldehyde and two different Criegee intermediates with yields of 45% and 38%, respectively. copernicus.orgresearchgate.net

| Oxidant | Product | Predicted Molar Yield (%) | Theoretical Method |

|---|---|---|---|

| OH Radical | Sabinaketone | ~18 | Quantum Chemical Calculations (Wang and Wang, 2018) copernicus.org |

| OH Radical | Formaldehyde | ~46 | Quantum Chemical Calculations (Wang and Wang, 2018) copernicus.org |

| OH Radical | Acetone | ~6 | Quantum Chemical Calculations (Wang and Wang, 2018) copernicus.org |

| Ozone | Sabinaketone + CH₂OO | 17 | DFT (Wang and Wang, 2017) copernicus.org |

| Ozone | Formaldehyde + CI-1 | 45 | DFT (Wang and Wang, 2017) copernicus.org |

| Ozone | Formaldehyde + CI-2 | 38 | DFT (Wang and Wang, 2017) copernicus.org |

Ab initio methods, which are based on first principles without empirical parameters, are used for high-accuracy calculations of molecular properties. researchgate.netnumberanalytics.com These methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netnumberanalytics.com

The rotational spectrum and gas-phase structure of sabinene have been reinvestigated using a combination of Fourier transform microwave spectroscopy and ab initio calculations. illinois.edu Optimized structures were calculated at the MP2/6-311++G(d,p) level, among others. The analysis of the spectra for the parent molecule and its ¹³C isotopologues allowed for the precise determination of its rotational constants and structure. illinois.edu The experimentally determined structural parameters showed fair agreement with the geometries optimized by the ab initio methods. researchgate.netillinois.edu

Similarly, high-level ab initio methods like CBS-QB3 and CCSD(T) have been used to calculate electronic energies for the species involved in sabinene oxidation reactions. copernicus.orgacs.orgacs.org These accurate energy calculations are crucial for determining reaction barriers and kinetics, complementing the mechanistic insights gained from DFT. copernicus.orgacs.org For example, calculations at the CCSD(T)+CF level were used to determine the activation energy for the hydration of the sabinene Criegee intermediate. acs.org

| Parameter | Experimental Value | Calculated Value (Method) | Reference |

|---|---|---|---|

| Dihedral Angle (φ) | 26.9° | N/A (Fair agreement with optimized structures) | illinois.edu |

| Rotational Constants | Determined for parent and 10 ¹³C isotopologues | Calculated using B3LYP, M06-2X, MP2 with 6-311++G(d,p) basis set | illinois.edu |

Molecular Dynamics Simulations of Sabinene Interactions (e.g., with solvents, surfaces)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. annualreviews.orgnih.gov This approach provides a dynamic picture of molecular interactions, which is particularly useful for understanding the behavior of sabinene in different environments, such as in solvents or on surfaces. chemrxiv.orgmdpi.com

A study utilized a hybrid quantum mechanical/molecular mechanics (QM/MM) algorithm to simulate the reaction between ozone and sabinene in the gas phase. nih.govpherobase.com By forcing repeated bimolecular collisions, the simulation was able to generate a distribution of reaction products, including experimentally verified compounds like sabinaketone and formaldehyde. nih.gov

The interaction of sabinene with surfaces has also been explored. One investigation focused on the adsorption mechanisms of sabinene onto clay surfaces. researchgate.net The results from these theoretical studies indicated that a number of sabinene molecules agglomerate and orient themselves perpendicularly to the clay surface. The primary interaction mechanisms were identified as electrostatic and hydrophobic interactions, as well as π-π interactions involving the exocyclic double bond. researchgate.net

While many MD studies of sabinene focus on biological systems, the methodologies are relevant for understanding its fundamental interactions. figshare.comnih.govup.ac.za For example, simulations of sabinene with proteins reveal how the molecule behaves in complex environments, providing insights into its stability and intermolecular forces. up.ac.za Another study repurposed sabinene as a green solvent for organic synthesis, highlighting its potential in non-biological applications based on its physical properties and interactions. nih.gov

Prediction of Chemical Reactivity and Thermochemical Properties

Theoretical calculations are a cornerstone for predicting the chemical reactivity and thermochemical properties of sabinene. Its high reactivity towards atmospheric oxidants is attributed to its strained bicyclic structure and the presence of the exocyclic double bond. copernicus.orgresearchgate.net

Computational studies have been used to determine the rate coefficients for its reactions with OH and O₃. For the reaction with OH radicals, the temperature dependence of the rate coefficient was determined, resulting in an Arrhenius expression. copernicus.orgcopernicus.org Theoretical calculations using transition state theory and RRKM-ME (Rice–Ramsperger–Kassel–Marcus theory with master equation) have been performed to obtain fractional yields of various radical intermediates at standard atmospheric conditions. acs.org

The reactivity of sabinene has also been compared to other monoterpenes. One study predicted the reactivity trend with singlet oxygen to be: α-pinene > sabinene > limonene (B3431351) > β-pinene > camphene. acs.org This trend was consistent with the calculated energy gap between the highest occupied molecular orbital (HOMO) of the monoterpene and the lowest unoccupied molecular orbital (LUMO) of singlet oxygen. acs.org For sabinene, the ene reaction with singlet oxygen was found to have a thermal enthalpy barrier of 55 kJ/mol. acs.org

Thermochemical data, such as enthalpy and entropy, have been calculated for sabinene's ozonolysis reaction using DFT methods like B3LYP. researchgate.net Another study used the semi-empirical MNDO method to calculate thermochemical data, including total energies, dipole moments, binding energies, and ionization energies for sabinene and other volatile compounds. scirp.org

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| OH Reaction Rate Coefficient (k at 298 K) | (1.67 ± 0.16) × 10⁻¹¹ × exp((575 ± 30)/T) cm³ s⁻¹ | Experimental/Theoretical Fit | copernicus.orgcopernicus.org |

| Ozonolysis Rate Coefficient (k at 278 K) | (3.4 ± 0.8) × 10⁻¹⁷ cm³ s⁻¹ | Experimental/Theoretical Fit | copernicus.orgcopernicus.org |

| Activation Energy (with ¹O₂) | 62 kJ/mol | Arrhenius fit (300-600 K) | acs.org |

| Binding Energy | -2527 Kcal/mol | MNDO | scirp.org |

| Ionization Energy | 9.2 eV | MNDO | scirp.org |

Structure-Activity Relationship (SAR) Studies for Non-Biological Applications

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its activity. While often used in drug discovery, SAR principles can also be applied to understand the non-biological functions of compounds like sabinene.

In atmospheric chemistry, SARs have been used to predict the dominant reaction pathways for sabinene. It was predicted from SARs that the reaction with OH radicals would be dominated by the addition pathway to the double bond, a prediction later confirmed by detailed quantum chemical calculations. copernicus.orgcopernicus.org

A form of SAR was used in a "phytochemical repurposing" study. nih.govresearchgate.net Through in silico similarity searching, (+)-3-carene was identified as having the highest structural similarity to sabinene. Based on the hypothesis that similar structures may have similar activities, known activities of (+)-3-carene were tested for sabinene. This approach successfully identified antioxidant properties for sabinene, a non-biological application related to its ability to scavenge free radicals. nih.govbiosynth.com

Furthermore, the structure of sabinene makes it a suitable green solvent for chemical synthesis. nih.gov Its properties, such as being biomass-derived and recyclable, were leveraged in the synthesis of thiazolo[5,4-b]pyridines. This application directly relates its molecular structure to its function as a solvent medium, a key non-biological role. nih.gov

Applications of Sabinene in Chemical and Materials Science

Sabinene (B1680474) as a Key Building Block in Fine Chemical Synthesis

The distinct chemical architecture of sabinene renders it an important starting material for the synthesis of more complex and valuable molecules. researchgate.netnih.gov Its strained cyclopropane (B1198618) ring and exocyclic double bond are key functional groups that allow for a variety of chemical transformations. Sabinene serves as a precursor in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Research has demonstrated its utility as a starting material for advanced biofuels and other specialty chemicals. researchgate.netmdpi.com For example, sabinene can be converted into other functionalized monoterpenoids. One notable industrial synthesis involves the conversion of α-thujene, an isomer of sabinene, into trans-sabinene hydrate (B1144303), a valuable flavor compound. mdpi.com This process often involves photooxygenation followed by reduction. mdpi.com The ability to use sabinene and its isomers for such syntheses highlights its importance as a renewable feedstock, often derivable from waste products of industries like fruit juice production. mdpi.com Microbial synthesis is also being explored as a promising route for producing sabinene itself, which is not yet commercially available through a dedicated manufacturing process. researchgate.netnih.gov

Table 1: Examples of Fine Chemicals Derived from Sabinene or its Isomers

| Precursor | Transformation Method | Synthesized Product | Application Area |

|---|---|---|---|

| Sabinene | Isomerization | α-Thujene | Chemical Synthesis |

| α-Thujene | Photooxygenation, Reduction | trans-Sabinene Hydrate | Flavors & Fragrances |

| Sabinene | Microbial Fermentation | Sabinene | Biofuels, Fine Chemicals |

Role of Sabinene in Polymer Chemistry and Engineering

The field of polymer science is increasingly looking towards renewable resources to replace petroleum-derived monomers. Terpenes, including sabinene, represent an attractive class of bio-based building blocks due to the presence of polymerizable unsaturated bonds in their structures. nottingham.ac.uk

All monomers used in addition polymerization are typically alkenes or their functionalized derivatives. libretexts.org Sabinene, with its exocyclic double bond, fits this description and possesses the potential to act as a monomer in polymerization reactions. libretexts.orgnus.edu.sg The polymerization of terpenes can be initiated through various mechanisms, including radical, cationic, and anionic polymerization, often started by an initiator that creates an active center for chain growth. libretexts.orgwikipedia.org

While the direct polymerization of sabinene is not widely commercialized, research into terpene-based polymers is active. The synthesis of polymers from terpene derivatives, such as those created by introducing (meth)acrylate functionalities, has been explored to create new materials with diverse properties. nottingham.ac.uk The polymerization of related terpenes like limonene (B3431351) and farnesene (B8742651) to create bio-based rubbers and plastics demonstrates the potential for sabinene in this field. tandfonline.comresearchgate.net These processes often utilize radical polymerization, where an initiator, such as a peroxide, forms a radical that successively adds monomer units to grow the polymer chain. wikipedia.orgbeilstein-journals.orgpergan.com

Beyond acting as a primary monomer, sabinene and its derivatives can be incorporated into existing polymers as modifiers to alter their physical and chemical properties. Natural compounds are being investigated as additives for biodegradable polymers like polylactic acid (PLA) to create fully bio-based packaging systems. researchgate.net For instance, research has shown that metabolites from plants rich in sabinene derivatives, such as Dittrichia viscosa which contains sabinene hydrate, can be used as natural additives to modulate the physicochemical properties of PLA. researchgate.net Such modifications can affect a polymer's flexibility, thermal stability, or biodegradability. The use of terpene-based modifiers is also relevant in the production of graft copolymers, where a modified polymer chain is attached to a different polymer backbone to create materials with combined or enhanced properties. google.com

Use of Sabinene in Industrial Chemical Processes

Sabinene is a component of turpentine (B1165885), which has a long history of use as an industrial solvent and as a source material for organic synthesis. atamanchemicals.comatamanchemicals.com While many solvent applications have been replaced by cheaper petroleum distillates, turpentine remains a key raw material for the chemical industry, particularly for synthesizing resins, fragrances, and other specialty chemicals. atamanchemicals.comecsa-chemicals.chtaylorandfrancis.com

In the realm of catalysis, ligands—molecules that bind to a central metal atom—are crucial for controlling the activity and selectivity of a catalyst. numberanalytics.com The design of these ligands is a key aspect of modern organometallic chemistry, allowing for the fine-tuning of a catalyst's performance in reactions like cross-coupling or asymmetric synthesis. numberanalytics.commdpi.com

The unique, rigid, and chiral structure of terpenes like sabinene makes them interesting scaffolds for designing new ligands. While specific applications of sabinene-derived ligands are still an emerging area, the principles of ligand design suggest its potential. For example, unsymmetrical pincer ligands, which have different donor arms, can offer enhanced catalytic activity, and the bicyclic framework of sabinene could be functionalized to create such structures. mdpi.com The development of catalysts with N-heterocyclic carbene (NHC) ligands has been a significant advance, and the steric and electronic properties of these ligands can be tuned by the groups attached to them. mdpi.comnih.gov A sabinene backbone could provide a novel and bio-based framework for such ligands, potentially leading to new catalysts for challenging chemical transformations. nih.gov

The most established industrial application of sabinene is in the flavor and fragrance industry. researchgate.netdatainsightsmarket.com Sabinene possesses a characteristic warm, peppery, woody, and spicy aroma with citrus undertones. labeffects.comacs.orgbiosynth.com This complex scent profile makes it a valuable component in perfumery and cosmetics. researchgate.nettaylorandfrancis.com It is a major constituent of carrot seed oil and contributes to the spiciness of black pepper and the aroma of nutmeg. labeffects.comwikipedia.org

Its derivative, sabinene hydrate, is also widely used as a fragrance ingredient in products like soaps, detergents, and fine fragrances, and as a flavoring agent in the food and beverage industry, adding citrus, wood, and mint notes to candies and drinks. eybna.comsigmaaldrich.com The growing consumer demand for natural and sustainable ingredients has bolstered the market for essential oils and the terpenes they contain, like sabinene. datainsightsmarket.com

Table 2: Sabinene and its Hydrate in Flavor & Fragrance Applications

| Compound | Aroma/Flavor Profile | Natural Sources | Industrial Product Applications |

|---|---|---|---|

| Sabinene | Woody, spicy, peppery, citrusy labeffects.combiosynth.com | Black pepper, carrot seed, nutmeg, tea tree oil labeffects.comwikipedia.org | Perfumes, cosmetics, food flavorings researchgate.netdatainsightsmarket.com |

Contribution to the Development of Functional Materials

Sabinene (3387-41-5), a naturally occurring bicyclic monoterpene, is increasingly recognized for its potential as a renewable building block in the synthesis of functional polymers and materials. nih.govnottingham.ac.uk As the chemical industry seeks sustainable alternatives to petroleum-derived feedstocks, terpenes have become an attractive option due to their natural abundance, diverse chemical structures, and inherent functionalities. nottingham.ac.ukacs.org Sabinene, with its strained bicyclo[3.1.0]hexane framework and exocyclic double bond, presents a unique monomer for creating novel polymeric materials. acs.org

The development of polymers from plant secondary metabolites, including terpenes like sabinene, is a promising route to functional materials that can exhibit desirable properties such as antimicrobial or antioxidant activity. biosynth.commdpi.com Sabinene itself is known to possess antimicrobial, anti-inflammatory, and antioxidant properties, which could be imparted to a polymer backbone, creating advanced, "green" functional materials. nih.govbiosynth.comsemanticscholar.org The incorporation of such bioactive monomers can lead to polymers with applications in specialized fields, including biomedical coatings and functional packaging. mdpi.com

Research into the polymerization of terpenes has explored various chemical pathways. Cationic polymerization is a well-established method for converting monoterpenes like α-pinene and β-pinene into polyterpene resins, which are widely used as tackifiers in adhesives. edpsciences.orgmdpi.com This method is theoretically applicable to sabinene. Furthermore, radical polymerization offers another versatile route. While detailed studies on the homopolymerization of sabinene are limited, research has been presented on the "1:2 Alternating Radical Copolymerization of Naturally-Occurring Sabinene and Acrylates," indicating its viability as a comonomer in creating new copolymers with potentially tailored properties. spsj.or.jp The strategy of copolymerizing terpenes with conventional monomers like acrylates allows for the development of a wide range of new materials, combining the renewable nature of the terpene with the well-understood properties of the comonomer.

The functionalization of terpenes prior to polymerization is another key strategy for creating high-value materials. nottingham.ac.uk For instance, introducing (meth)acrylate groups into terpene structures creates readily polymerizable monomers suitable for free radical polymerization. nottingham.ac.uk This approach leads to polymers with diverse thermal and mechanical properties, where the final characteristics can be tuned by selecting the starting terpene. nottingham.ac.uk Although specific research on applying this to sabinene is not widely published, the principles established with other terpenes like carvone (B1668592) and β-pinene suggest a clear path forward for developing sabinene-based (meth)acrylate monomers and their corresponding polymers. nottingham.ac.uk

The potential of sabinene in functional materials can be contextualized by examining related monoterpenes. For example, limonene has been successfully converted into poly(limonene carbonate), a high-glass-transition-temperature thermoplastic that serves as a platform for further chemical modification to create materials with properties ranging from rubbery to hydrophilic. acs.org This demonstrates how a terpene monomer can be the foundation for a family of functional materials. Given that sabinene can be produced through engineered biosynthetic pathways from simple sugars, similar to limonene and pinene, a sustainable supply chain for sabinene-based polymers is conceivable. acs.org

Table 1: Potential of Terpene Monomers in Functional Polymer Synthesis

Environmental and Sustainability Aspects of Sabinene Research

Green Chemistry Approaches in Sabinene (B1680474) Production and Utilization

Green chemistry principles are being applied to the production of sabinene to reduce environmental impact and improve sustainability. Key approaches include microbial synthesis from renewable feedstocks and the use of sabinene itself as a green solvent.

Microbial synthesis presents a promising alternative to traditional extraction from plants or chemical synthesis. nih.gov Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce sabinene from simple, renewable carbon sources like sugars and glycerol. nih.govnih.govresearchgate.net This biotechnological approach avoids the use of harsh chemicals and reduces reliance on petrochemical feedstocks. Researchers have successfully assembled biosynthetic pathways in E. coli, achieving significant titers through fed-batch fermentation. nih.govresearchgate.net One study reported a maximum concentration of 2.65 g/L of sabinene from glycerol, demonstrating a green and sustainable production strategy. nih.govresearchgate.net Similarly, engineered strains of the filamentous fungus Ashbya gossypii have been shown to produce sabinene from agro-industrial wastes, further enhancing the sustainability of the process. researchgate.net

The biosynthesis of sabinene in these microorganisms relies on the introduction of specific enzymes, primarily sabinene synthase (SabS), which catalyzes the cyclization of geranyl pyrophosphate (GPP) into sabinene. nih.govwikipedia.org The GPP precursor is naturally synthesized by the microbes from simple sugars via either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. researchgate.netwikipedia.org

Another green chemistry application involves the use of sabinene as a biomass-derived solvent. mdpi.comnih.gov Its potential as a green solvent for organic synthesis has been explored, offering an alternative to conventional petroleum-based solvents. mdpi.com Sabinene is derivable from biomass, has no known toxicity, and can be recycled by distillation, aligning with the principles of sustainable chemistry. nih.gov Furthermore, green extraction techniques like supercritical fluid extraction using carbon dioxide (SC-CO2) have been investigated to obtain sabinene-rich essential oils, avoiding thermal degradation and solvent pollution associated with traditional methods like hydrodistillation. iupac.org

| Microorganism | Feedstock | Biosynthetic Pathway | Reported Titer |

|---|---|---|---|

| Escherichia coli | Glycerol | Heterologous Mevalonate (MVA) Pathway | 2.65 g/L nih.govresearchgate.net |

| Escherichia coli | Glucose | MVA Pathway | 22.76 mg/L researchgate.net |

| Ashbya gossypii | Agro-industrial wastes | Engineered Terpene Synthesis | ~700 mg/L researchgate.net |

Environmental Fate and Degradation Studies of Sabinene

Understanding the environmental fate of sabinene is crucial for assessing its ecological impact. As a volatile organic compound emitted by various plants, sabinene plays a role in tropospheric chemistry. epa.gov Its degradation in the atmosphere is primarily driven by reactions with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). rsc.orgacs.org

The atmospheric lifetime of sabinene is relatively short due to its high reactivity. Estimated lifetimes are approximately 2.7 hours with respect to reaction with OH radicals, 4.8 hours for ozonolysis, and as short as 7 minutes for reaction with NO₃ radicals. acs.org The reaction with OH radicals during the daytime is a major removal pathway. acs.org

Ozonolysis: The reaction of sabinene with ozone has been studied to determine its mechanism and products. rsc.orgrsc.org This reaction proceeds via the Criegee mechanism, forming primary ozonides that decompose into Criegee intermediates and carbonyl compounds. rsc.org Quantum chemistry and kinetic calculations have shown that the primary products of sabinene ozonolysis are sabinaketone, formaldehyde (B43269), and two different Criegee intermediates (CI-1 and CI-2), with branching ratios of 17%, 45%, and 38%, respectively. rsc.orgrsc.org These reactions can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. epa.govrsc.org

Reaction with OH Radicals: The oxidation of sabinene by hydroxyl radicals is another significant atmospheric degradation pathway. acs.orgcopernicus.org The primary mechanism involves the addition of the OH radical to the exocyclic double bond, accounting for 92-96% of the reaction. acs.org This leads to the formation of various products, including sabinaketone, acetone (B3395972), and formaldehyde. acs.orgcopernicus.org Experimental studies in simulation chambers have determined the yields of these products. copernicus.org

| Reactant | Estimated Atmospheric Lifetime | Major Products | Environmental Significance |

|---|---|---|---|

| Ozone (O₃) | ~4.8 hours acs.org | Sabinaketone, Formaldehyde, Criegee Intermediates rsc.orgrsc.org | Formation of Secondary Organic Aerosols (SOA) epa.govrsc.org |

| Hydroxyl Radical (OH) | ~2.7 hours acs.org | Sabinaketone, Acetone, Formaldehyde acs.orgcopernicus.org | Major daytime removal pathway acs.org |

| Nitrate Radical (NO₃) | ~7 minutes acs.org | - | Significant nighttime removal pathway |

Waste Reduction and Valorization Strategies in Sabinene-Related Processes

Waste valorization in the context of sabinene involves converting waste biomass and process residues into valuable products, thereby promoting a circular economy. A key strategy is the utilization of agricultural and forestry waste as a source for sabinene extraction or as a feedstock for its biotechnological production.

Sabinene can be extracted from various natural sources, some of which can be considered industrial or agricultural waste. For example, it has been suggested that sabinene could be obtained from the waste products of the fruit juice industry, particularly from certain citrus fruits. mdpi.com This approach contributes to the recycling of industrial waste. mdpi.com Similarly, pruning woods from species like Juniperus phoenicea and Juniperus thurifera, often considered forestry waste, have been identified as renewable sources of sabinene and other bioactive compounds. researchgate.net

The microbial production of sabinene also offers significant opportunities for waste valorization. As mentioned previously, engineered strains of Ashbya gossypii have been successfully used to produce sabinene from agro-industrial wastes. researchgate.net This not only provides a sustainable route to sabinene but also offers a method for managing and upgrading low-value biomass residues. researchgate.net

Future Directions and Emerging Research Themes for Sabinene

Novel Synthetic Methodologies for Enantiopure Sabinene (B1680474)

The biological activity and specific applications of many chiral molecules are dependent on their stereochemistry. Consequently, the development of synthetic routes to produce enantiomerically pure forms of sabinene and its derivatives is a significant area of research. Enantiopure secondary alcohols, for instance, are crucial intermediates in medicinal chemistry for synthesizing various pharmaceuticals. osi.lv

Recent advancements have moved beyond traditional extraction or non-selective synthesis towards more sophisticated catalytic methods. A notable approach is the non-enzymatic dynamic kinetic resolution (DKR) of secondary alcohols. osi.lv This technique allows for the conversion of a racemic mixture entirely into one enantiomer. One such method employs a dual catalytic system:

An isothiourea-derived HyperBTM catalyst for highly selective acylation of one enantiomer. osi.lv

A Bäckvall's ruthenium complex to racemize the slower-reacting alcohol enantiomer, allowing it to be converted by the primary catalyst. osi.lv

This tandem catalysis strategy offers high enantioselectivity (up to 99:1) and utilizes easy-to-handle crystalline reagents, with reactions proceeding at room temperature under an ambient atmosphere. osi.lv While developed for secondary alcohols generally, these principles are applicable to the synthesis of chiral precursors for enantiopure sabinene or its derivatives like sabinene hydrate (B1144303). The development of methodologies for the iterative construction of terpenoids using terpene building blocks with ruthenium-catalyzed relay cross-metathesis (ReXM) reactions also represents a promising future direction. imperial.ac.uk

| Synthetic Approach | Key Catalysts/Reagents | Primary Transformation | Advantages |

| Dynamic Kinetic Resolution (DKR) | Isothiourea-derived HyperBTM, Bäckvall's Ruthenium Complex | Enantioselective acylation | High enantioselectivity (up to 99:1), mild reaction conditions, scalable. osi.lv |

| Asymmetric Polyene Cyclization | Enantiopure bromonium ions | Enantiospecific cyclization | Provides control over the stereochemistry of the cyclic product. imperial.ac.uk |

| Terpenoid Construction via ReXM | Ruthenium benzylidene catalysts | Iterative construction from terpene building blocks | Modular and convergent approach to complex terpenes. imperial.ac.uk |

Exploration of Sabinene's Role in Supramolecular Chemistry